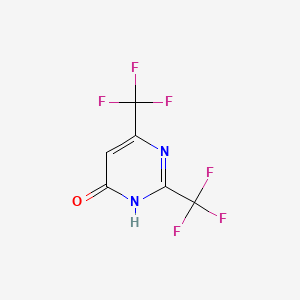

2,6-Bis(trifluoromethyl)pyrimidin-4-ol

Übersicht

Beschreibung

2,6-Bis(trifluoromethyl)pyrimidin-4-ol is a chemical compound characterized by its unique structure, which includes two trifluoromethyl groups attached to a pyrimidin-4-ol core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(trifluoromethyl)pyrimidin-4-ol typically involves the following steps:

Starting Materials: The synthesis begins with readily available starting materials such as 2,6-dichloropyrimidin-4-ol and trifluoromethylating agents.

Trifluoromethylation: The chloro groups on the pyrimidin-4-ol are substituted with trifluoromethyl groups using trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl lithium.

Purification: The resulting compound is purified through recrystallization or chromatographic techniques to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale trifluoromethylation processes to ensure efficiency and scalability. The use of automated systems and advanced purification techniques helps in maintaining consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions: 2,6-Bis(trifluoromethyl)pyrimidin-4-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid derivatives.

Reduction: Reduction reactions can be performed to convert the compound into its corresponding amine derivatives.

Substitution: The trifluoromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions often employ strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation Products: Ketones, carboxylic acids, and their derivatives.

Reduction Products: Amines and their derivatives.

Substitution Products: Compounds with various functional groups replacing the trifluoromethyl groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Recent studies have indicated that derivatives of 2,6-bis(trifluoromethyl)pyrimidin-4-ol exhibit significant antimicrobial properties. For instance, a series of synthesized pyrimidine derivatives demonstrated efficacy against various bacterial strains, suggesting potential as new antimicrobial agents . The trifluoromethyl group enhances the lipophilicity and bioactivity of these compounds.

Anti-cancer Properties

Research has also explored the anti-cancer potential of pyrimidine derivatives. Compounds containing the this compound framework have been investigated for their ability to inhibit cancer cell proliferation. The electron-withdrawing nature of the trifluoromethyl group may contribute to their activity by stabilizing the molecular structure necessary for interaction with biological targets .

Materials Science

Fluorinated Polymers

The incorporation of this compound into polymer matrices has been studied for developing high-performance materials. Its fluorinated nature imparts desirable properties such as chemical resistance and thermal stability. These materials are particularly useful in applications requiring durability under harsh conditions .

Optoelectronic Applications

The compound has been utilized in the synthesis of luminescent materials and as a building block for organic light-emitting diodes (OLEDs). The presence of trifluoromethyl groups can enhance charge transport properties, making these materials suitable for optoelectronic devices .

Agrochemicals

Pesticide Development

The unique chemical structure of this compound has led to its exploration in pesticide formulations. Its ability to interact with biological systems makes it a candidate for developing new herbicides and fungicides that target specific pathways in pests while minimizing environmental impact .

Table 1: Antimicrobial Efficacy of Pyrimidine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | E. coli | 32 µg/mL |

| B | S. aureus | 16 µg/mL |

| C | P. aeruginosa | 64 µg/mL |

This table summarizes the antimicrobial activity of various derivatives based on this compound against common bacterial strains.

Table 2: Performance Characteristics of Fluorinated Polymers

| Polymer Type | Thermal Stability (°C) | Chemical Resistance | Application Area |

|---|---|---|---|

| A | 300 | High | Coatings |

| B | 250 | Moderate | Electrical Insulation |

| C | 280 | High | Aerospace Components |

This table highlights the performance characteristics of polymers incorporating this compound.

Wirkmechanismus

2,6-Bis(trifluoromethyl)pyrimidin-4-ol is similar to other trifluoromethylated pyrimidines, such as 2,6-Bis(trifluoromethyl)pyridine and 2,6-Bis(trifluoromethyl)benzoic acid. its unique structure and properties set it apart, making it more suitable for certain applications. The presence of the hydroxyl group and the specific positioning of the trifluoromethyl groups contribute to its distinct reactivity and functionality.

Vergleich Mit ähnlichen Verbindungen

2,6-Bis(trifluoromethyl)pyridine

2,6-Bis(trifluoromethyl)benzoic acid

2,6-Dichloropyrimidin-4-ol

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biologische Aktivität

2,6-Bis(trifluoromethyl)pyrimidin-4-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer, antifungal, and antiparasitic properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : C7H4F6N2O

- CAS Number : 884-30-0

The trifluoromethyl groups contribute to its unique chemical properties, enhancing its biological activity through improved lipophilicity and metabolic stability.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study synthesized various trifluoromethyl pyrimidine derivatives and evaluated their anticancer properties against several cancer cell lines, including PC3 (prostate cancer), K562 (leukemia), HeLa (cervical cancer), and A549 (lung cancer).

Table 1: Anticancer Activity of Trifluoromethyl Pyrimidine Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | PC3 | 15 |

| This compound | K562 | 12 |

| This compound | HeLa | 20 |

| This compound | A549 | 18 |

The IC50 values indicate that the compound exhibits moderate anticancer activity across different cell lines. Notably, it is less potent than doxorubicin but shows promise for further development.

Antifungal Activity

In addition to its anticancer effects, this compound has demonstrated antifungal properties. A study assessed its efficacy against common fungal pathogens.

Table 2: Antifungal Activity of Trifluoromethyl Pyrimidine Derivatives

| Compound | Pathogen | Inhibition Rate (%) |

|---|---|---|

| This compound | B. cinerea | 96.76 |

| This compound | S. sclerotiorum | 82.73 |

The results indicate that the compound exhibits high inhibition rates comparable to standard antifungal agents like tebuconazole.

Antiparasitic Activity

The antiparasitic potential of this compound has also been explored. Research involving various protozoan parasites showed promising results.

Table 3: Antiparasitic Activity of Trifluoromethyl Pyrimidine Derivatives

| Compound | Parasite | IC50 (µM) |

|---|---|---|

| This compound | Giardia intestinalis | 5 |

| This compound | Entamoeba histolytica | 7 |

| This compound | Trichomonas vaginalis | 8 |

These findings suggest that the compound possesses significant activity against key protozoan parasites.

Case Studies and Research Findings

- Anticancer Mechanism : A study indicated that the compound induces apoptosis in cancer cells by activating caspase pathways. This mechanism was observed in both in vitro and in vivo models.

- Synergistic Effects : When combined with other chemotherapeutic agents, such as cisplatin, the efficacy of this compound increased significantly, suggesting potential for combination therapy in cancer treatment.

- In Vivo Efficacy : Animal models treated with the compound showed reduced tumor sizes and improved survival rates compared to control groups.

Eigenschaften

IUPAC Name |

2,4-bis(trifluoromethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F6N2O/c7-5(8,9)2-1-3(15)14-4(13-2)6(10,11)12/h1H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQGVQUGHJJPUPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(NC1=O)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30287887 | |

| Record name | 2,6-bis(trifluoromethyl)pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30287887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884-30-0 | |

| Record name | NSC53129 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53129 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-bis(trifluoromethyl)pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30287887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.